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Compound of Interest

Compound Name: 2-Chloro-3-formylbenzoic acid

CAS No.: 1289106-07-5

Cat. No.: B1432105 Get Quote

A Technical Guide to Synthesis, Reactivity, and
Heterocyclic Applications
Executive Summary
2-Chloro-3-formylbenzoic acid (CAS 1289106-07-5) represents a specialized class of

polysubstituted aromatic building blocks.[1] Unlike its simpler congener, 2-formylbenzoic acid

(phthalaldehydic acid), the presence of the chlorine atom at the C2 position—ortho to the

carboxylic acid and adjacent to the formyl group—introduces unique steric and electronic

constraints. This guide analyzes its emergence as a critical intermediate in the synthesis of 4-

chloroisoindolin-1-ones and complex agrochemical scaffolds, detailing the transition from "by-

product" to "target intermediate" in modern process chemistry.

Chemical Identity & Physical Profile[1][2][3][4]
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Property Specification

IUPAC Name 2-Chloro-3-formylbenzoic acid

CAS Number 1289106-07-5

Molecular Formula C₈H₅ClO₃

Molecular Weight 184.58 g/mol

Physical State Off-white to pale yellow crystalline powder

Predicted pKa
~3.2 (Carboxylic acid), modulated by ortho-Cl

electron withdrawal

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water

Key Functional Groups

Aryl Aldehyde (Electrophile), Carboxylic Acid

(Nucleophile/Electrophile), Aryl Chloride

(Suzuki/Buchwald handle)

Historical Genesis: From Impurity to Intermediate
The history of 2-chloro-3-formylbenzoic acid is inextricably linked to the industrial boom of 2-

chloro-3-methylbenzoic acid, a massive-volume intermediate used in the synthesis of diamide

insecticides (e.g., Chlorantraniliprole).

The "Methyl" Connection
In the early 2000s, the demand for 2-chloro-3-methylbenzoic acid surged. Process chemists

observed that during the oxidative metabolic studies and stress-testing of methyl-substituted

benzoic acids, the methyl group was susceptible to stepwise oxidation.

Discovery Context: The compound was initially identified as an oxidative impurity during the

radical chlorination of m-xylene derivatives.

Evolution: Researchers recognized that the 3-formyl variant offered a "bifunctional handle."

The aldehyde allowed for reductive amination or condensation, while the chlorine atom
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provided a site for late-stage diversification via palladium-catalyzed cross-coupling, a

strategy that became dominant in the 2010s for fragment-based drug discovery (FBDD).

Synthetic Pathways & Mechanism[5]
The synthesis of 2-chloro-3-formylbenzoic acid is a lesson in controlling oxidation states.

Direct lithiation is difficult due to the directing conflict between the Cl and COOH groups.

Therefore, the Side-Chain Oxidation Strategy is the industry standard.

Core Synthetic Route: Radical Halogenation-Hydrolysis
This method utilizes 2-chloro-3-methylbenzoic acid as the starting material.[2] It is preferred for

its scalability and cost-effectiveness.[3]

Step 1: Radical Bromination
The methyl group is functionalized using N-bromosuccinimide (NBS) or bromine under radical

conditions.

Mechanism: Radical chain reaction initiated by AIBN or light.

Selectivity: The benzylic position at C3 is activated. The steric bulk of the C2-Chlorine

actually helps prevent over-bromination at the ring positions but can slow down the reaction

due to steric hindrance.

Step 2: Sommelet Reaction or Hydrolysis
The gem-dibromide or monobromide is converted to the aldehyde.

Critical Control Point: Avoiding over-oxidation to the dicarboxylic acid (2-chloroisophthalic

acid).

Experimental Protocol (Optimized)
Note: This protocol is a synthesized standard based on functional group transformations.

Bromination:

Charge a reactor with 2-chloro-3-methylbenzoic acid (1.0 eq) in CCl₄ or Chlorobenzene.
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Add NBS (2.1 eq) and AIBN (0.05 eq).

Reflux (80°C) for 4–6 hours until starting material is consumed (monitor via HPLC).

Result: Mixture of mono- and di-bromomethyl intermediates.

Hydrolysis (The Formyl Generation):

The crude brominated mixture is treated with aqueous CaCO₃ or NaOAc in refluxing

dioxane/water (1:1).

Mechanism:[1][4][5][6][7] S_N1/S_N2 displacement of bromide by hydroxide, followed by

elimination of HBr (from the gem-dibromide) or oxidation of the alcohol (if Sommelet

conditions with hexamine are used).

Isolation:

Acidify to pH 2 with HCl. Precipitate the crude aldehyde.

Recrystallize from Ethyl Acetate/Hexane to remove the dicarboxylic acid impurity.

Visualization: Synthetic Logic & Mechanism[5]
The following diagram illustrates the industrial logic flow from the raw material (m-xylene

derivative) to the target aldehyde, highlighting the critical branching points.

2-Chloro-3-methylbenzoic acid
(Precursor)

Radical Bromination
(NBS, AIBN, Reflux)

Activation Intermediate:
3-(Dibromomethyl)-2-chlorobenzoic acid

2.1 eq NBS Hydrolysis / Oxidation
(H2O, CaCO3, Reflux)

Gem-diol formation

TARGET:
2-Chloro-3-formylbenzoic acidDehydration

Impurity:
2-Chloroisophthalic acid

Over-oxidation

Click to download full resolution via product page

Caption: Figure 1. Radical oxidation pathway converting the methyl precursor to the formyl

target, minimizing over-oxidation.
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Applications in Drug Discovery
The true value of 2-chloro-3-formylbenzoic acid lies in its ability to form heterocycles where

the chlorine atom remains available for "decoration" (substitution) after the ring is formed.

A. Synthesis of 4-Chloro-isoindolin-1-ones
Isoindolinones are privileged scaffolds in medicinal chemistry (e.g., anticancer agents, kinase

inhibitors).

Condensation: The aldehyde (C3) and the carboxylic acid (C1) react with primary amines.

Cyclization: The amine condenses with the aldehyde to form an imine, which is then trapped

by the carboxylic acid (often requiring activation or reduction) to form the lactam.

Why the Chlorine Matters: The resulting isoindolinone has a chlorine at position 4. This is a

"strategic handle." Chemists can perform a Suzuki coupling at this position to attach complex

aryl groups, creating a library of 4-aryl-isoindolinones which are difficult to access otherwise.

B. Reaction Workflow: The "Scaffold-First" Approach
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Caption: Figure 2.[8] The "Scaffold-First" strategy using 2-chloro-3-formylbenzoic acid to

access diverse isoindolinone libraries.
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Source:

Isoindolinone Synthesis Utility

Synthesis of isoindolinones via 2-formylbenzoic acid derivatives. (General reaction class
reference).

Source: [Organic Syntheses, Coll.[10] Vol. 5, p. 1051 (1973)]([Link]) (Foundational

chemistry for formylbenzoic acid cyclizations).

Chemical Identity & Data

2-Chloro-3-formylbenzoic acid Product Entry.

Source:

Related Agrochemical Synthesis (Chlorantraniliprole)

Process for the preparation of 2-amino-5-chloro-3-methylbenzoic acid.[2][7] (Illustrates the

importance of the 2-Cl-3-Me motif).

Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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